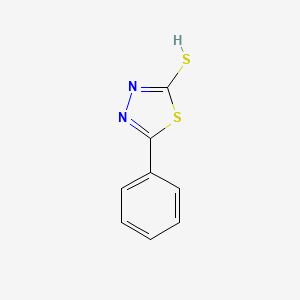

5-phenyl-1,3,4-thiadiazole-2-thiol

Description

5-Phenyl-1,3,4-thiadiazole-2-thiol is a heterocyclic compound featuring a thiadiazole core (a five-membered ring containing two nitrogen atoms and one sulfur atom) substituted with a phenyl group at the 5-position and a thiol (-SH) group at the 2-position. This compound is highly reactive due to the electron-rich thiol group, enabling its participation in nucleophilic substitution reactions, thia-Michael additions, and metal-catalyzed coupling reactions . Its versatility has led to applications in pharmaceuticals (e.g., anticancer agents ), materials science (e.g., polymer modification ), and organic synthesis (e.g., biocatalytic thioether formation ). The electron-donating phenyl group enhances nucleophilicity, making it a valuable intermediate for functionalizing complex molecules .

Properties

IUPAC Name |

5-phenyl-1,3,4-thiadiazole-2-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2S2/c11-8-10-9-7(12-8)6-4-2-1-3-5-6/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTLMHGOWADYAHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(S2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=NN=C(S2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The synthesis proceeds through three key stages:

-

Formation of Amidrazone : Thiobenzamide reacts with hydrazine in an inert solvent (e.g., ethanol) to form phenylthioamidrazone, releasing hydrogen sulfide (H₂S) as a byproduct.

-

Dithiocarbazate Intermediate : The amidrazone reacts with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH), forming a potassium iminodithiocarbazate intermediate.

-

Cyclization and Acidification : The intermediate undergoes cyclization upon acidification with sulfuric acid (H₂SO₄), yielding the target compound.

Optimized Procedure

The patented method involves the following steps:

-

Reagent Proportions :

-

Thiobenzamide (1 mol)

-

Hydrazine hydrate (1 mol)

-

Carbon disulfide (1.2 mol, excess)

-

KOH (1 mol)

-

Ethanol (solvent)

-

-

Stepwise Protocol :

-

Thiobenzamide and hydrazine are stirred in ethanol at 30°C for 2 hours.

-

KOH and CS₂ are added sequentially, maintaining the temperature below 60°C.

-

The mixture is acidified with concentrated H₂SO₄ at 15°C, precipitating the product.

-

The crude product is washed with water and recrystallized for >99% purity.

-

-

Yield and Purity :

-

Yield : 70–80%

-

Purity : >99% (via non-aqueous titration)

-

Impurities : <1% 2,5-dimercapto-1,3,4-thiadiazole

-

Advantages Over Traditional Methods

Earlier syntheses, such as Young and Wood’s 1955 method, required multiple steps and produced lower yields (50–60%) due to competing side reactions. The single-batch process eliminates intermediate isolations, reduces reaction time, and enhances scalability for industrial production.

Alternative Synthetic Routes

Solid-Phase Synthesis

Solid-phase techniques, though less common, offer advantages in combinatorial chemistry:

-

Resin Support : Wang resin functionalized with thiobenzamide derivatives.

-

Yield : ~65% (lower than solution-phase methods).

Comparative Analysis of Methods

| Parameter | Single-Batch | Traditional | Microwave |

|---|---|---|---|

| Yield (%) | 70–80 | 50–60 | 65–75 |

| Reaction Time (h) | 4–6 | 8–12 | 0.5–1 |

| Purity (%) | >99 | 85–90 | 90–95 |

| Scalability | Industrial | Lab-scale | Lab-scale |

| Key Advantage | High purity | Simplicity | Speed |

Critical Process Considerations

Solvent Selection

-

Ethanol : Preferred for its ability to dissolve both polar and non-polar reagents.

-

Alternatives : Methanol or isopropanol (lower yields due to reduced CS₂ solubility).

Temperature Control

-

Cyclization Step : Exothermic; maintaining temperatures below 60°C prevents decomposition.

-

Acidification : Conducted at 10–15°C to minimize side reactions.

Industrial-Scale Adaptations

The single-batch process has been successfully scaled to produce 185 kg batches with consistent quality. Key modifications include:

-

Continuous Stirred-Tank Reactors (CSTRs) : Enhance mixing efficiency.

-

Vacuum Distillation : Removes residual solvents post-reaction.

-

Automated pH Control : Ensures precise acid addition.

Chemical Reactions Analysis

1,1’-Carbonyldiimidazole undergoes several types of reactions:

Hydrolysis: It hydrolyzes readily to give back imidazole and carbon dioxide. [ (\text{C}_3\text{H}_3\text{N}_2)_2\text{CO} + \text{H}_2\text{O} \rightarrow 2 \text{C}_3\text{H}_4\text{N}_2 + \text{CO}_2 ]

Amide Formation: It is used to convert amines into amides, carbamates, and ureas.

Ester Formation: It can also convert alcohols into esters.

Common reagents and conditions for these reactions include the use of amines, alcohols, and water. The major products formed are imidazole, carbon dioxide, amides, carbamates, ureas, and esters.

Scientific Research Applications

Pharmacological Applications

Anticonvulsant Activity

Research has demonstrated that derivatives of 5-phenyl-1,3,4-thiadiazole-2-thiol exhibit anticonvulsant properties. For instance, studies have shown that imine derivatives synthesized from this compound can effectively inhibit human Carbonic Anhydrase-II enzyme (hCA-II), which is linked to seizure activity. The pharmacological effects were observed in various animal models, showcasing the potential for developing new anticonvulsant medications .

Antidepressant Activity

Recent studies have synthesized novel imine derivatives of this compound and evaluated their antidepressant activity. These compounds showed significant reductions in immobility time in forced swim tests compared to standard drugs like imipramine. Notably, two specific compounds demonstrated a decrease in immobility time by approximately 77% and 76%, indicating their potential as effective antidepressants .

Anticancer Properties

The anticancer potential of 5-phenyl-1,3,4-thiadiazole derivatives has been extensively studied. Research indicates that these compounds can induce apoptosis in cancer cells and interfere with cell cycle progression. A summary of the anticancer activity is presented in the table below:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo | 2.44 |

| Other derivatives | MCF-7 | <200 (24h exposure) |

These findings suggest that specific functional groups on the thiadiazole scaffold significantly influence anti-proliferative effects against various cancer cell lines.

Antimicrobial Activity

Antibacterial Activity

5-Phenyl-1,3,4-thiadiazole derivatives have shown promising antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate their effectiveness comparable to established antibiotics:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| N-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivatives | S. aureus | <50 |

| N-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivatives | E. coli | <50 |

These results highlight the potential for developing new antibacterial agents based on this compound.

Antifungal Activity

In addition to antibacterial properties, these derivatives exhibit antifungal activity against various pathogenic fungi:

| Compound | Fungal Strain | EC50 (µg/mL) |

|---|---|---|

| Various derivatives | Phytophthora infestans | 3.43 |

| Various derivatives | Candida albicans | MIC = 32–42 |

The antifungal mechanism may involve disruption of fungal cell wall synthesis and metabolic processes.

Material Science Applications

Nanocomposite Development

5-Phenyl-1,3,4-thiadiazole derivatives have been utilized in creating nanocomposites for electrochemical sensors. A study developed a nanocomposite using reduced graphene oxide and gold nanoparticles modified with poly(2-amino-5-mercapto-1,3,4-thiadiazole). This composite was employed to construct an electrochemical sensor for detecting doxorubicin (DOX), demonstrating significant sensitivity and selectivity .

Case Studies

Several case studies illustrate the biological activities of thiadiazole derivatives:

- Antibacterial Case Study : Foroumadi et al. synthesized N-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivatives that exhibited high antibacterial activity against S. aureus and E. coli, with MIC values comparable to established antibiotics.

- Anticancer Case Study : Research involving various thiadiazole derivatives on LoVo and MCF-7 cells demonstrated significant reductions in cell viability after treatment with specific compounds.

- Antifungal Case Study : A study focused on synthesizing novel thiadiazoles showed promising results against P. infestans, suggesting potential applications in agriculture.

Mechanism of Action

The mechanism by which 1,1’-Carbonyldiimidazole exerts its effects involves the activation of carboxylic acids to form reactive intermediates that can then react with nucleophiles such as amines or alcohols. The molecular targets include carboxylic acids, amines, and alcohols, and the pathways involved include nucleophilic substitution and hydrolysis.

Comparison with Similar Compounds

Structural Analogs: Oxadiazole vs. Thiadiazole

Replacing the sulfur atom in the thiadiazole ring with oxygen yields 5-phenyl-1,3,4-oxadiazole-2-thiol. Key differences include:

Key Findings :

- The oxadiazole analog exhibits superior electron injection efficiency (ΔGinject) and LHE, making it more suitable for dye-sensitized solar cells (DSSCs) .

- In contrast, the thiadiazole derivative shows enhanced anticancer activity, attributed to sulfur’s polarizability and stronger interactions with biological targets .

Substituted Phenyl Derivatives

Modifying the phenyl group’s substituents significantly alters reactivity and bioactivity:

Key Findings :

- Electron-donating groups (e.g., methoxy) increase nucleophilicity, improving reaction yields .

- Electron-withdrawing groups (e.g., nitro) reduce yields but enhance antimicrobial potency due to increased electrophilicity .

Key Findings :

- Thiadiazole derivatives consistently outperform oxadiazole analogs in bioactivity due to sulfur’s role in hydrophobic interactions and hydrogen bonding .

Key Findings :

- Thiadiazole-2-thiol derivatives exhibit higher synthetic yields under similar conditions, likely due to sulfur’s superior leaving-group ability .

Q & A

Basic Research Questions

Q. What are the reliable synthetic routes for 5-phenyl-1,3,4-thiadiazole-2-thiol, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 5-amino-1,3,4-thiadiazole-2-thiol with benzyl halides in the presence of potassium carbonate (K₂CO₃) in DMF at room temperature yields derivatives . Ultrasound-assisted methods significantly improve reaction efficiency by reducing time and increasing yields (e.g., sonication with benzyl halides in acetonitrile) . Optimization involves adjusting solvent polarity, temperature, and catalyst loading.

Q. How can the purity and structural integrity of synthesized this compound derivatives be validated?

- Methodology : Use a combination of chromatographic (HPLC for purity >97.5%) and spectroscopic techniques:

- 1H/13C NMR : Confirm substituent positions and aromatic proton environments .

- FT-IR : Identify thiol (-SH) and thiadiazole ring vibrations (e.g., C-S stretching at ~680 cm⁻¹) .

- Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]+ for derivatives) .

Q. What are the key solubility and stability considerations for handling this compound in experimental workflows?

- Methodology : The compound is insoluble in water but soluble in polar aprotic solvents (DMF, DMSO) and basic aqueous solutions (NH₄OH) . Stability tests under varying pH, temperature, and light exposure are critical. Store in inert atmospheres at 2–8°C to prevent oxidation of the thiol group .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to study the electronic and vibrational properties of this compound?

- Methodology : Use hybrid functionals like B3LYP (Becke’s three-parameter exchange + Lee-Yang-Parr correlation) with a 6-311++G(d,p) basis set to model frontier molecular orbitals (HOMO-LUMO gaps) and predict reactivity . For vibrational analysis, combine DFT with scaled quantum mechanical force fields (SQMFF) to match experimental IR spectra . Assign peaks by comparing computed wavenumbers (e.g., S-H stretch at ~2550 cm⁻¹) to observed data .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Computational studies (e.g., NBO analysis) reveal charge distribution at reactive sites. The thiol group (-SH) acts as a nucleophile, attacking electrophilic centers (e.g., benzyl halides). Transition state modeling (using Gaussian or ORCA) identifies energy barriers and regioselectivity trends . Experimental kinetic studies under varying halide leaving groups (Cl vs. Br) further validate mechanistic pathways .

Q. How can the biological activity of this compound derivatives be systematically evaluated?

- Methodology :

- In silico screening : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like carbonic anhydrase or bacterial enzymes .

- In vitro assays : Test antimicrobial activity via MIC (minimum inhibitory concentration) against Gram-positive/negative strains .

- In vivo models : Assess diuretic or antitumor effects in rodent studies, monitoring urinary electrolyte excretion or tumor regression .

Q. What strategies mitigate contradictions in reported synthetic yields for this compound derivatives?

- Methodology : Discrepancies often arise from solvent choice (DMF vs. acetonitrile) or catalysis (K₂CO₃ vs. ultrasound). Design a Design of Experiments (DoE) approach to isolate variables. For example, varying ultrasound frequency (20–40 kHz) increases yields from 70% to 92% by enhancing mass transfer .

Methodological Notes

- Synthesis : Prioritize ultrasound-assisted methods for scalability and reduced side products .

- Computational Modeling : Benchmark functionals (B3LYP vs. M06-2X) against experimental data to ensure accuracy .

- Biological Testing : Cross-validate computational predictions with dose-response assays to confirm structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.